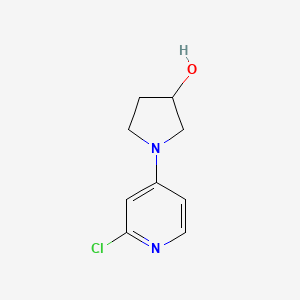
1-(2-Chloropyridin-4-yl)pyrrolidin-3-ol
Overview
Description
“1-(2-Chloropyridin-4-yl)pyrrolidin-3-ol” is a chemical compound with the IUPAC name 1-(2-chloropyridin-3-yl)pyrrolidin-3-ol . It has a molecular weight of 199.64 .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, pyrrolidine, a core component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis strategies used include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H10ClN3O/c9-8-10-3-1-7(11-8)12-4-2-6(13)5-12/h1,3,6,13H,2,4-5H2 . This indicates that the compound contains carbon, hydrogen, chlorine, nitrogen, and oxygen atoms.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 199.64 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Mechanism of Action
1-(2-Chloropyridin-4-yl)pyrrolidin-3-ololidinol is an important intermediate in the synthesis of a variety of heterocyclic compounds. It is believed to act as an electron-withdrawing group, which helps to stabilize the intermediate, and to facilitate the formation of a new bond between two atoms.
Biochemical and Physiological Effects
1-(2-Chloropyridin-4-yl)pyrrolidin-3-ololidinol has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been found to have anti-inflammatory, antipsychotic, and anticonvulsant effects. It has also been shown to inhibit the activity of enzymes involved in the synthesis of neurotransmitters, such as serotonin and dopamine.
Advantages and Limitations for Lab Experiments
1-(2-Chloropyridin-4-yl)pyrrolidin-3-ololidinol is an important intermediate in the synthesis of a variety of heterocyclic compounds. Its advantages include its low cost, availability, and ease of synthesis. However, its use in laboratory experiments is limited by its low solubility in water, and its potential to react with other compounds.
Future Directions
Future research on 1-(2-Chloropyridin-4-yl)pyrrolidin-3-ololidinol could focus on its potential applications in the synthesis of drugs, its mechanism of action, and its biochemical and physiological effects. Additionally, further research could be conducted on the synthesis of heterocyclic compounds using 1-(2-Chloropyridin-4-yl)pyrrolidin-3-ololidinol, and on the development of new methods for its synthesis. Finally, further studies could be conducted on the potential side effects of 1-(2-Chloropyridin-4-yl)pyrrolidin-3-ololidinol, and on its potential toxicity.
Scientific Research Applications
1-(2-Chloropyridin-4-yl)pyrrolidin-3-ololidinol is used in a variety of scientific research applications, including the synthesis of pyrrolidine derivatives, the synthesis of drugs, and the study of enzyme inhibition. It has also been used in the synthesis of a variety of heterocyclic compounds, such as imidazoles and pyrrolidines, as well as in the synthesis of a variety of drugs, including anti-inflammatory agents, antipsychotics, and anticonvulsants.
Safety and Hazards
properties
IUPAC Name |
1-(2-chloropyridin-4-yl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c10-9-5-7(1-3-11-9)12-4-2-8(13)6-12/h1,3,5,8,13H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKOQIXBIKNJJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




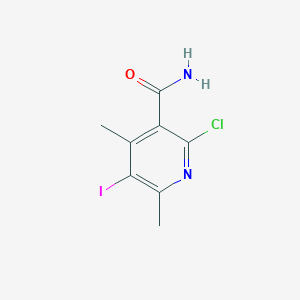


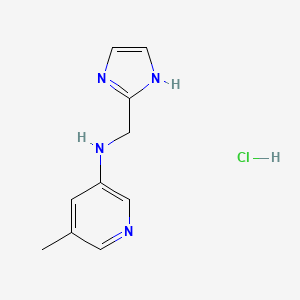

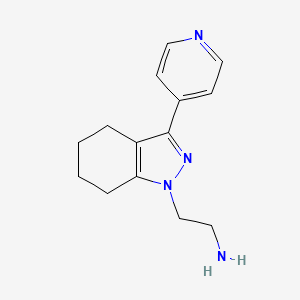
![2-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid](/img/structure/B1436171.png)
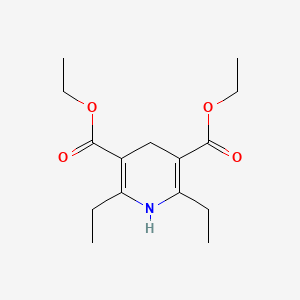

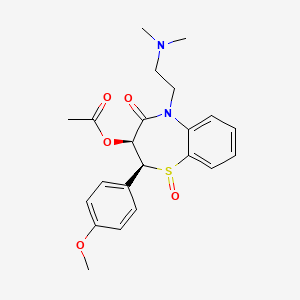
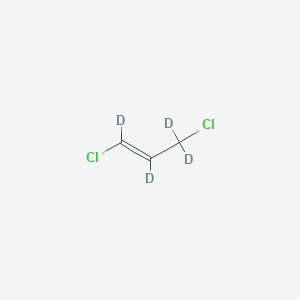
![5-[N-(2-(Trifluoroacetamido)ethyl)-3-(E)-acrylamido]-2'-deoxyuridine](/img/structure/B1436179.png)
